molecular formula C16H14ClNO3 B2841478 N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide CAS No. 303992-57-6

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2841478
CAS RN: 303992-57-6
M. Wt: 303.74
InChI Key: BHNODSWBAPOYPB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide, also known as 4-acetyl-2-chlorophenoxyacetic acid (4-ACCPAA), is a synthetic compound that has been studied for its potential as an insecticide and a herbicide. It is a derivative of phenoxyacetic acid and is structurally related to the insecticide chlorpyrifos. 4-ACCPAA has been studied for its ability to control a variety of crop pests and weeds, as well as its potential to cause adverse effects in humans and other organisms.

Scientific Research Applications

Potential Pesticide Applications

  • Derivatives as Potential Pesticides : Research has characterized derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide, through X-ray powder diffraction, highlighting their potential as pesticides. These organic compounds are studied for their structural properties and potential applications in pest control, indicating a broad scope for agricultural uses (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer Activity

  • Anticancer Drug Synthesis and Molecular Docking Analysis : Another study on a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrated its synthesis and anticancer activity through in silico modeling targeting the VEGFr receptor. This research suggests that structural analogs of N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide could serve as templates for designing new anticancer agents (Sharma et al., 2018).

Herbicide Sensitivity and Environmental Impact

  • Herbicide Sensitivity and Molecular Imprinting : A novel approach to detecting the herbicide 2,4-dichlorophenoxy-acetic acid using a molecularly imprinted polymer and electrochemical detection on screen-printed electrodes was developed. This methodology demonstrates the compound's applicability in environmental monitoring and analysis, underscoring its relevance in managing herbicide levels in agricultural settings (Kröger, Turner, Mosbach, & Haupt, 1999).

Synthesis and Characterization of Derivatives

  • Synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide : Research focused on the synthesis and optimization of conditions for producing N-phenyl-2,2-di(4-chlorophenoxy)acetamide provides insights into the chemical processes and reactions involving N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide derivatives. This synthesis process sheds light on the structural and functional versatility of such compounds (Jian-wei, 2009).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNODSWBAPOYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide

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